N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide
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Description
The compound “N-[(1-benzylpiperidin-4-yl)methyl]-N’-[(4-fluorophenyl)methyl]ethanediamide” is a complex organic molecule. It contains a benzylpiperidine moiety and a fluorophenyl moiety, which are common structures in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, LC-MS, or UPLC, which are commonly used for structural elucidation of organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. For example, the benzylpiperidine moiety might undergo reactions like dealkylation or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, properties like boiling point, solubility, and stability might be of interest .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzyl-4-piperidinyl derivatives, have been reported to interact with acetylcholinesterase .
Mode of Action
Based on its structural similarity to other benzylpiperidinyl compounds, it might interact with its target protein, potentially altering its function and leading to downstream effects .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c23-20-8-6-17(7-9-20)14-24-21(27)22(28)25-15-18-10-12-26(13-11-18)16-19-4-2-1-3-5-19/h1-9,18H,10-16H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDXUINFFMSPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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